An In-depth Technical Guide to the Basic Properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Basic Properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine, also known as 2-iodo-7-azaindole. This heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. This document outlines its physicochemical properties, basicity, synthesis, and reactivity, with a focus on its application in drug discovery.
Physicochemical Properties
Quantitative data for 2-iodo-1H-pyrrolo[2,3-b]pyridine is not extensively reported in the literature. Therefore, data for the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), and the isomeric 3-iodo-1H-pyrrolo[2,3-b]pyridine are provided for comparison and estimation.
| Property | 2-iodo-1H-pyrrolo[2,3-b]pyridine | 3-iodo-1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Molecular Formula | C₇H₅IN₂ | C₇H₅IN₂ | C₇H₆N₂ |
| Molecular Weight | 244.03 g/mol | 244.03 g/mol | 118.14 g/mol |
| Melting Point | Data not available | 190-194 °C | 103 °C |
| Boiling Point | Data not available | 360.3 ± 35.0 °C (Predicted) | Data not available |
| Density | Data not available | 2.12 ± 0.1 g/cm³ (Predicted) | Data not available |
| pKa (of conjugate acid) | Estimated to be slightly lower than 7-azaindole due to the electron-withdrawing effect of iodine. | 6.07 ± 0.20 (Predicted) | Data not available |
| Aqueous Solubility | Sparingly soluble in water, similar to other iodo-azaindoles. | Sparingly soluble in water. | Data not available |
Understanding the Basicity of 2-iodo-1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine scaffold contains two nitrogen atoms with distinct basic properties:
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Pyrrole-type Nitrogen (N1): The lone pair of electrons on the N1 nitrogen is part of the aromatic π-system of the pyrrole ring. Delocalization of these electrons to maintain aromaticity makes them significantly less available for protonation. Consequently, the N1 nitrogen is very weakly basic.
-
Pyridine-type Nitrogen (N7): The lone pair on the N7 nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic system. These electrons are available for protonation, making the N7 position the primary basic center of the molecule.
The introduction of an iodine atom at the C2 position influences the basicity of the N7 nitrogen. Iodine is an electron-withdrawing group due to its electronegativity, which reduces the electron density on the pyridine ring through an inductive effect. This decrease in electron density at the N7 nitrogen makes it less basic compared to the unsubstituted 7-azaindole.
Experimental Protocols
Synthesis of 2-iodo-1H-pyrrolo[2,3-b]pyridine
Direct iodination of 1H-pyrrolo[2,3-b]pyridine typically occurs at the C3 position due to the electronic properties of the pyrrole ring.[1] Synthesis of the 2-iodo isomer is less direct and can be achieved through multi-step sequences. One potential synthetic route involves a one-pot process starting from a protected 2-amino-3-iodopyridine derivative, followed by alkynylation and cyclization.[2]
General Protocol for Iodination at the C3-Position (for comparison):
A common method for the iodination of 1H-pyrrolo[2,3-b]pyridine at the 3-position involves electrophilic substitution.[1]
-
Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine in a suitable organic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a base, such as potassium hydroxide (KOH), to deprotonate the pyrrole nitrogen.
-
Iodination: Add a solution of iodine (I₂) in the same solvent to the reaction mixture.
-
Stirring: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: General workflow for the synthesis of 3-iodo-7-azaindole.
Determination of pKa
The pKa of the conjugate acid of 2-iodo-1H-pyrrolo[2,3-b]pyridine can be determined experimentally using several methods, with potentiometric titration and NMR spectroscopy being common choices.[3][4]
Protocol for pKa Determination by Potentiometric Titration: [4]
-
Sample Preparation: Prepare a solution of the compound with a known concentration (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl).[4]
-
Acidification/Alkalinization: For a basic compound, acidify the solution to a low pH (e.g., pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[4]
-
Titration: Titrate the solution with a standard solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
pH Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter, ensuring the reading stabilizes.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. The Henderson-Hasselbalch equation is used for the calculation, where the pKa is the pH at which the compound is 50% ionized.
Reactivity and Applications in Drug Development
The 2-iodo-1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest to medicinal chemists due to the reactivity of the carbon-iodine bond. The iodine atom serves as a versatile handle for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling:
This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the iodo-azaindole with an organoboron compound (e.g., a boronic acid or ester).[5][6] This allows for the introduction of various aryl or heteroaryl groups at the C2 position, which is a common strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.[5]
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Role as a Kinase Inhibitor Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to inhibit protein kinases.[7][8][9] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.
Derivatives of this scaffold have been developed as potent inhibitors of various kinases, including:
-
Fibroblast Growth Factor Receptor (FGFR)[7]
-
Janus Kinase (JAK)[8]
-
Traf2- and NCK-interacting kinase (TNIK)[9]
-
Glycogen synthase kinase-3β (GSK-3β)[10]
The 1H-pyrrolo[2,3-b]pyridine core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase in the ATP-binding pocket. The substituent at the C2 position, often introduced via the 2-iodo intermediate, can then be modified to achieve potency and selectivity for the target kinase.
Example Signaling Pathway: FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is vital for cell proliferation, differentiation, and migration. Its aberrant activation is a driver in many cancers. Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block this pathway.
Caption: Inhibition of the FGFR signaling cascade by a 7-azaindole derivative.
Conclusion
2-iodo-1H-pyrrolo[2,3-b]pyridine is a key intermediate for the synthesis of complex heterocyclic molecules. While its specific physicochemical data are not widely published, its properties can be inferred from related compounds. Its primary value lies in the reactivity of the C2-iodo group, which enables extensive chemical modification through cross-coupling reactions. This feature has made the 1H-pyrrolo[2,3-b]pyridine scaffold a cornerstone in the development of targeted therapies, particularly kinase inhibitors, for a range of diseases. This guide provides foundational knowledge for researchers and professionals working with this important chemical entity.
References
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
